1-(2-Amino-5-fluoropyridin-3-yl)ethanone
CAS No.:
Cat. No.: VC18296661
Molecular Formula: C7H7FN2O
Molecular Weight: 154.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7FN2O |
|---|---|
| Molecular Weight | 154.14 g/mol |
| IUPAC Name | 1-(2-amino-5-fluoropyridin-3-yl)ethanone |
| Standard InChI | InChI=1S/C7H7FN2O/c1-4(11)6-2-5(8)3-10-7(6)9/h2-3H,1H3,(H2,9,10) |
| Standard InChI Key | APXWHCRMVXGMNA-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=C(N=CC(=C1)F)N |
Introduction
Chemical Identity and Structural Properties
1-(2-Amino-5-fluoropyridin-3-yl)ethanone features a pyridine ring substituted with:
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Amino group (-NH) at position 2.
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Fluorine atom (-F) at position 5.
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Ethanone moiety (-COCH) at position 3.
Molecular Formula:
Molecular Weight: 154.14 g/mol .
IUPAC Name: 1-(2-Amino-5-fluoropyridin-3-yl)ethanone .
Canonical SMILES: CC(=O)C1=C(N=CC(=C1)F)N .
The fluorine atom enhances electronegativity, while the amino group facilitates hydrogen bonding, influencing both chemical reactivity and biological interactions.
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via two primary methods:
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Friedel-Crafts Acylation:
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Nucleophilic Substitution:
Industrial Production
Industrial-scale synthesis employs continuous flow reactors to enhance yield (≥85%) and purity (≥98%). Automated systems minimize human error, and purification is achieved via recrystallization or column chromatography .
Physicochemical Properties
The ethanone moiety contributes to moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Biological Activity and Mechanisms
Anticancer Applications
Analogous compounds demonstrate:
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Cytotoxicity: IC values of <10 µM against MCF-7 breast cancer cells.
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Target Modulation: Interaction with kinase domains or DNA topoisomerases.
Industrial and Research Applications
Pharmaceutical Intermediates
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Key precursor for kinase inhibitors (e.g., MET inhibitors) and antibacterial agents .
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Used in the synthesis of Capmatinib analogs via Suzuki-Miyaura coupling.
Material Science
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Fluorinated pyridines enhance the stability of OLED materials and coordination polymers.
| Parameter | Recommendation | Source |
|---|---|---|
| Hazard Statements | H315 (Skin irritation), H319 (Eye damage) | |
| Storage | -20°C under inert gas (N, Ar) | |
| PPE | Gloves, goggles, ventilated hood |
Avoid prolonged exposure to moisture or light to prevent degradation.
Comparison with Structural Analogs
The amino group in 1-(2-Amino-5-fluoropyridin-3-yl)ethanone improves target binding affinity compared to non-amino analogs .
Future Directions
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Mechanistic Studies: Elucidate specific molecular targets in bacterial and cancer cells.
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Derivatization: Explore thioether or sulfonamide modifications to enhance bioavailability.
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In Vivo Testing: Validate efficacy and toxicity profiles in animal models.
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